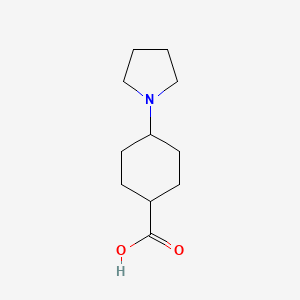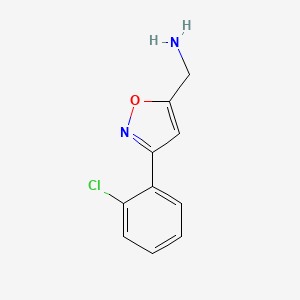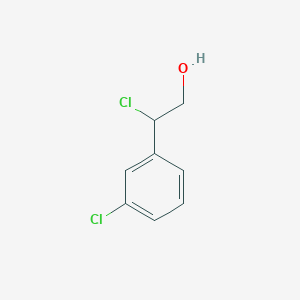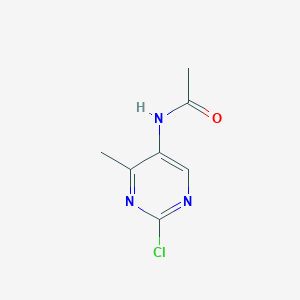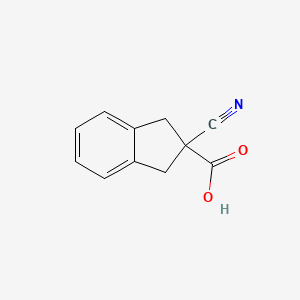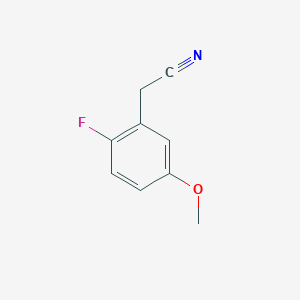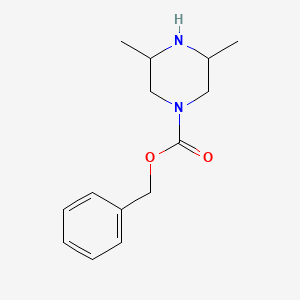
3,4-(Ethylenedioxy)-4'-iodobenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Ethylenedioxythiophene (PEDOT) is a conducting polymer with intrinsic redox activity often used to facilitate electrooxidation reactions . It is known for its satisfactory conductivity, good transparency, easy processability, low price, small redox potential, and good electrochromic properties .
Synthesis Analysis
PEDOT is usually synthesized via electrochemical polymerization in the presence of either polystyrene sulfonate (PSS) or dodecyl sulfate (SDS) anions . The synthesis method of PEDOT is very important as it brings different properties which determine its applications .Molecular Structure Analysis
The molecular structure of PEDOT allows it to have high stability, high conductivity, and excellent optical transparency . It is often paired with a polymer called polystyrene sulfonate (PSS) to enhance its molecular weight .Chemical Reactions Analysis
PEDOT has been used in various chemical reactions, particularly in the field of electrochemistry . It has been used in the electrooxidation of alpha-lipoic acid (ALA), with the kinetics of ALA oxidation found to differ for thin and thick PEDOT coatings .Physical And Chemical Properties Analysis
PEDOT possesses many advantageous properties compared to earlier conducting polythiophenes. For example, the polymer is optically transparent in its conducting state and has high stability, moderate band gap, and low redox potential .Aplicaciones Científicas De Investigación
Photoluminescent Properties
Research has shown that derivatives of 3,4-ethylenedioxythiophene (EDOT), closely related to 3,4-(Ethylenedioxy)-4'-iodobenzophenone, exhibit significant photoluminescent properties. These derivatives were created through various chemical reactions and displayed notable blue to red photoluminescence, indicating potential applications in photoluminescent materials (Pepitone, Hardaker, & Gregory, 2003).
Fluorescence Derivatization in Liquid Chromatography
2-Amino-4,5-ethylenedioxyphenol, a compound similar to this compound, has been used as a precolumn fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography. This reagent selectively reacts with aldehydes, forming fluorescent products, demonstrating its utility in analytical chemistry (Nohta et al., 1994).
DNA/RNA Binding and Biological Activity
Compounds characterized by the 3,4-ethylenedioxy extension, such as bisbenzimidazoles, have shown strong affinity and thermal stabilization effects toward ds-DNA. They interact within ds-DNA grooves and agglomerate along ds-RNA. These compounds have demonstrated moderate to strong antiproliferative effects on various carcinoma cell lines, suggesting potential in cancer research (Stolić et al., 2009).
Electrochemical Applications
Research on poly(3,4-ethylenedioxythiophene), a polymer closely related to this compound, has explored its electrochemical behavior and potential applications. This includes studies on electrocatalysis and the development of composite electrodes, indicating possible applications in battery technology and electrochemistry (Pigani et al., 2007).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl-(4-iodophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IO3/c16-12-4-1-10(2-5-12)15(17)11-3-6-13-14(9-11)19-8-7-18-13/h1-6,9H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEUREPFSWSZKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC=C(C=C3)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

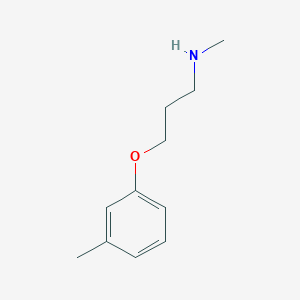
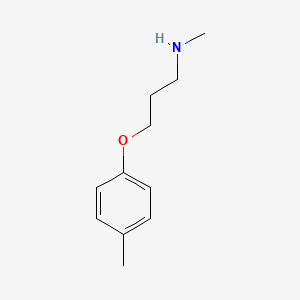
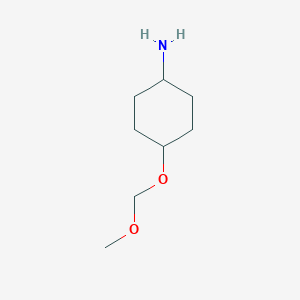

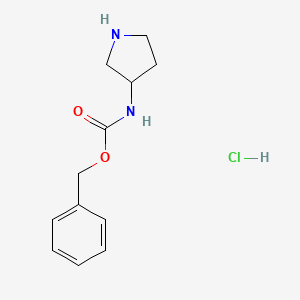

![Ethyl 3-[(4-fluorophenyl)amino]propanoate](/img/structure/B1359252.png)
